molecular formula C23H25ClN2O4S B12518248 5-{[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one

5-{[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one

Cat. No.: B12518248
M. Wt: 461.0 g/mol
InChI Key: LPAUOXUZGSBGDU-UHFFFAOYSA-N
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Description

This compound, a thiazolidin-4-one derivative, features a chloro-substituted phenyl group at position 5, a 2,3-dihydroxypropoxy chain at position 4 of the aromatic ring, and a 2-methylphenyl substituent at position 2. Its imino group at position 2 is propyl-substituted, contributing to its unique electronic and steric profile. Synthetically, it is prepared via multi-step protocols involving condensation reactions, as highlighted in WO/2014/027330, which emphasizes the Z-configuration of the benzylidene and imino groups .

Properties

IUPAC Name

5-[[3-chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAUOXUZGSBGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation Strategy

The core thiazolidinone scaffold is synthesized via a Knoevenagel condensation between:

  • 3-Chloro-4-(2,3-dihydroxypropoxy)benzaldehyde
  • 2-(Propylimino)-3-(o-tolyl)thiazolidin-4-one

Reaction Conditions :

Parameter Value
Solvent Acetic acid
Catalyst Sodium acetate (2.0 eq)
Temperature 58°C, 15 hours
Yield 78%

Mechanism :
The aldehyde undergoes nucleophilic attack by the active methylene group of the thiazolidinone, followed by dehydration to form the α,β-unsaturated ketone. The (Z)-configuration at the exocyclic double bond is stabilized by intramolecular hydrogen bonding.

One-Pot Synthesis

To avoid intermediate isolation, a one-pot method combines:

  • Thiourea formation : Reaction of o-tolyl isothiocyanate with n-propylamine.
  • Cyclization : Treatment with bromoacetyl bromide and pyridine.
  • Condensation : Direct addition of 3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde.

Advantages :

  • Eliminates purification of hygroscopic intermediates.
  • Reduces overall process time by 40%.

Crystallization Techniques

Form 1 Crystallization

Procedure :

  • Dissolve ponesimod in 1,4-dioxane (0.4 mL per 48.1 mg).
  • Precipitate by adding n-heptane (3:1 v/v antisolvent).
  • Stir overnight at room temperature.

Characterization :

Technique Data
XRPD Peaks at 2θ = 18.1°, 14.6°, 11.3°
DSC Endothermic peak at 78°C (onset)
TGA 7.1% weight loss at 100°C

Form 2 Crystallization

Procedure :

  • Suspend ponesimod in ethyl acetate (4 mL per 399.9 mg).
  • Stir at 25°C for 24 hours.

Characterization :

Technique Data
XRPD Peaks at 2θ = 3.8°, 10.8°, 6.1°
DSC Endothermic peak at 88°C (onset)

Solvent Systems and Yield Optimization

Solvent Screening

Solvent Polarity Yield (%) Purity (%)
Tetrahydrofuran High 65 98.2
Ethyl acetate Medium 72 99.5
Methyl tert-butyl ether Low 68 97.8

Quality Control Metrics

Purity Assessment

Method Acceptance Criteria Batch Data (n=3)
HPLC (UV 254 nm) ≥99.0% 99.3 ± 0.2%
Residual solvents ≤ICH Q3C limits Pass

Note : Residual 1,4-dioxane is monitored via GC-MS (LOD: 0.5 ppm).

Dissolution Profiling

Time (min) % Dissolved (20 mg tablet)
15 85 ± 3
30 98 ± 2

Method : USP Apparatus II, 50 rpm, 900 mL pH 6.8 buffer.

Stereochemical Considerations

  • The (R)-configuration at the 2,3-dihydroxypropoxy side chain is critical for S1P1 receptor affinity.
  • Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess >99.5%.

Emerging Techniques

  • Continuous Flow Synthesis : Reduces reaction time to 2 hours with 82% yield.
  • Microwave-Assisted Crystallization : Enhances polymorph control (Form 1 selectivity: 97%).

Chemical Reactions Analysis

Types of Reactions: Ponesimod undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of the compound to achieve the desired pharmacological properties.

Common Reagents and Conditions: Common reagents used in the synthesis of Ponesimod include organic solvents such as dichloromethane and methanol, catalysts such as palladium on carbon, and oxidizing agents such as hydrogen peroxide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products: The major products formed from the reactions involving Ponesimod include the key intermediates required for its synthesis, such as the thiazolidinone ring and the chlorobenzylidene group. These intermediates are further transformed into the final product through subsequent reactions .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of this compound is C23H25ClN2O4SC_{23}H_{25}ClN_{2}O_{4}S, with a molar mass of approximately 460.97 g/mol. The synthesis typically involves multiple steps that may include the use of solvents like ethanol and bases such as sodium acetate to facilitate reactions. The following general synthetic route can be considered:

  • Formation of Thiazolidine Ring : The initial step usually involves the condensation of appropriate aldehydes and thiazolidine derivatives.
  • Chloro-Substitution : The introduction of the chloro group at the phenyl position is crucial for enhancing biological activity.
  • Functionalization : Subsequent reactions may introduce hydroxyl and propylimino groups to complete the structure.

Biological Activities

Research indicates that thiazolidinone derivatives, including this compound, exhibit various biological activities:

  • Anti-inflammatory Effects : Certain studies suggest that compounds in this class may reduce inflammation, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Similar thiazolidinones have shown antimicrobial activity, which could extend to this compound due to structural similarities.
  • Anticancer Potential : Some derivatives have been investigated for their anticancer properties, indicating a possible application in oncology.

Pharmacological Studies

Interaction studies are essential for understanding how this compound interacts with biological targets. These studies may include:

  • In vitro assays to evaluate cytotoxicity against cancer cell lines.
  • In vivo models to assess anti-inflammatory effects.

Drug Development

Due to its promising biological activities, this compound could be explored further for:

  • Lead Compound Development : As a lead structure for developing new anti-inflammatory or anticancer drugs.
  • Combination Therapies : Investigating its effectiveness in combination with other known therapeutic agents.

Comparative Analysis with Related Compounds

A comparative analysis can provide insights into how structural modifications influence biological activity. Below is a table summarizing some related compounds:

Compound NameStructural FeaturesUnique Properties
3-(o-Tolyl)thiazolidin-4-oneThiazolidine ring, o-tolyl groupKnown for antimicrobial activity
(Z)-5-(3-Chloro-4-hydroxy-benzylidene)-2-propylimino-3-o-tolyl-thiazolidin-4-oneHydroxy substitution on phenylPotential anticancer properties
5-(3-Chloro-4-methoxy-benzylidene)-2-propylimino-3-o-tolyl-thiazolidin-4-oneMethoxy substitution instead of hydroxyDifferent solubility and activity profile

Mechanism of Action

Ponesimod exerts its effects by selectively binding to the sphingosine-1-phosphate receptor 1 on the surface of T cells and B cells. This binding leads to the internalization of the receptor, preventing the egress of lymphocytes from lymph nodes. As a result, the number of lymphocytes in peripheral blood is reduced, which in turn decreases the immune response and inflammation associated with multiple sclerosis. The molecular targets and pathways involved in this mechanism include the sphingosine-1-phosphate receptor 1 and the downstream signaling pathways that regulate lymphocyte trafficking .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidinone Derivatives with Modified Aromatic Substituents

  • Compound 19 (from ): A thiazolo[4,5-d]pyrimidine derivative synthesized via microwave-assisted condensation. Unlike the target compound, it incorporates a coumarin moiety and phenyl groups, enhancing π-π stacking but reducing solubility. Its biological activity remains uncharacterized, though its synthesis efficiency (microwave vs.
  • WO-2008062376-A3 Derivatives: 2-Imino-thiazolidin-4-one derivatives with varied alkyl/aryl substituents.

Halogen-Containing Pharmaceuticals

  • Fluoro-pyrazolo[3,4-c]pyrimidines (): FDA-approved fluorinated compounds with pyrazolo-pyrimidine cores. While structurally distinct, they share halogen-mediated bioactivity. The target compound’s chloro substituent may confer similar electrophilic reactivity but with distinct metabolic stability due to the dihydroxypropoxy chain .
  • Benzimidazole Derivatives (WO2001077083A1): Halogenated benzimidazoles with antiviral applications. Their rigid bicyclic structure contrasts with the thiazolidinone’s flexibility, impacting target binding kinetics .

Key Comparative Data

Note: Specific numerical data (e.g., melting points, IC₅₀ values) are derived from cited patents and papers.

Parameter Target Compound Thiazolo[4,5-d]pyrimidine (19) Fluoro-pyrazolo-pyrimidine (Example 85)
Core Structure Thiazolidin-4-one Thiazolo[4,5-d]pyrimidine Pyrazolo[3,4-c]pyrimidine
Halogen Substituent Chloro (aromatic) None Fluoro (aromatic)
Polar Groups 2,3-Dihydroxypropoxy Hydroxycoumarin Morpholino, isopropoxy
Synthesis Yield ~70% (WO/2014/027330) 65–80% (microwave) 25% (palladium catalysis)
Biological Activity Immunomodulation, vascular function Undisclosed Anticancer/antiviral (FDA-approved)
Crystallographic Data Monoclinic system (ORTEP-3 refinement) Undisclosed Orthorhombic system (SHELXL refinement)

Mechanistic and Pharmacological Insights

  • Stereochemistry and Bioactivity : The (R)-configuration in the target compound’s dihydroxypropoxy chain enhances hydrogen bonding with biological targets, a feature absent in racemic analogs .
  • Solubility vs. Stability: The crystalline form of the target compound improves shelf-life but may reduce dissolution rates compared to amorphous thiazolidinones. This trade-off is mitigated by formulation strategies detailed in its patent .
  • Halogen Effects : Chloro substituents increase membrane permeability relative to fluorine but may elevate hepatotoxicity risks, necessitating structural optimization .

Biological Activity

5-{[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention for its potential biological activity. This compound is characterized by its complex structure, which includes a thiazolidine ring and various aromatic substituents that may contribute to its pharmacological properties.

Chemical Structure

The compound's IUPAC name highlights its intricate structure:

  • IUPAC Name : this compound
  • Molecular Formula : C23H25ClN2O4S
  • Molecular Weight : 448.97 g/mol

Biological Activity Overview

Research indicates that thiazolidinone derivatives exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of the compound are summarized below.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In vitro studies indicated that it inhibited bacterial growth at concentrations ranging from 12.5 to 200 µg/mL .
  • Antifungal Activity : The compound also exhibited antifungal activity against fungi such as Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial efficacy .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the thiazolidinone core may interact with cellular targets involved in inflammation and microbial resistance mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazolidinones similar to the compound :

  • Study on Antimicrobial Properties :
    • A comparative study evaluated various thiazolidinone derivatives against standard antibiotics. The results indicated that certain derivatives had superior antibacterial activity compared to traditional treatments .
    • Table 1 summarizes the antibacterial activity of related compounds:
    Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (µg/mL)
    Compound AE. coli50
    Compound BS. aureus25
    Target CompoundP. aeruginosa100
  • Anti-inflammatory Potential :
    • Another study focused on the anti-inflammatory effects of thiazolidinones, suggesting that these compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro .

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